An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Methoxypyrimidine-4,5-diamine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Methoxypyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrimidine-4,5-diamine (CAS No. 104900-51-8) is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs and experimental therapeutics.[1] The unique arrangement of a methoxy group and two adjacent amino groups on this particular scaffold offers a rich platform for generating diverse molecular architectures and exploring structure-activity relationships (SAR). The vicinal diamines at the C4 and C5 positions are particularly suited for the construction of fused heterocyclic systems, such as purines and pteridines, which are of paramount importance in biological systems.
This guide provides a comprehensive analysis of the known and predicted chemical properties of 2-Methoxypyrimidine-4,5-diamine, outlines plausible synthetic strategies based on established pyrimidine chemistry, and discusses its potential applications in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of 2-Methoxypyrimidine-4,5-diamine features a pyrimidine ring substituted with a methoxy group at the 2-position and amino groups at the 4- and 5-positions. This configuration imparts specific electronic and steric properties that govern its reactivity and physical characteristics.
Caption: Chemical structure of 2-Methoxypyrimidine-4,5-diamine.
Quantitative Data Summary
While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational models provides a useful profile. It is important to note that some of the following properties are calculated and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 104900-51-8 | [2] |
| Molecular Formula | C₅H₈N₄O | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Boiling Point | 367.85 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 176.27 °C (Predicted) | [3] |
| Density | 1.342 g/cm³ (Predicted) | [3] |
| logP | 0.812 (Predicted) | [3] |
| pKa (most basic) | 4.5 (Predicted) | - |
| Topological Polar Surface Area | 87 Ų | [3] |
Synthesis Strategies
Strategy 1: From a Dichlorinated Pyrimidine Precursor
A common and versatile method for synthesizing substituted pyrimidines involves the nucleophilic displacement of chlorine atoms from a dichloropyrimidine scaffold.[4] This approach offers regioselective control over the introduction of substituents.
Caption: Synthetic pathway from a dichlorinated precursor.
Experimental Protocol (Hypothetical):
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Step A: Synthesis of 2,4-Dichloro-5-methoxypyrimidine: This starting material can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine by reaction with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[4][5]
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Step B: Selective Monosubstitution: The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 2-position. Therefore, a controlled reaction of 2,4-dichloro-5-methoxypyrimidine with one equivalent of ammonia (or a protected amine) under mild conditions would likely yield 2-chloro-4-amino-5-methoxypyrimidine.
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Step C: Second Amination: The remaining chlorine atom at the 2-position can be displaced by ammonia under more forcing conditions (e.g., higher temperature and pressure) to introduce the second amino group, yielding the target compound. It is crucial to carefully control the reaction conditions to avoid side reactions.
Strategy 2: From a Diaminopyrimidine Precursor
An alternative approach starts with a commercially available diaminopyrimidine and introduces the methoxy group.
Caption: Synthetic route from a diaminopyrimidine precursor.
Experimental Protocol (Representative):
This protocol is adapted from the synthesis of related methoxypyrimidines.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,5-diaminopyrimidine in anhydrous methanol.
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Reaction: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 1.1 to 1.5 equivalents).
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Reactivity and Potential Applications
The chemical reactivity of 2-Methoxypyrimidine-4,5-diamine is dictated by the interplay of its functional groups.
Reactivity of the Diamine Moiety
The adjacent amino groups at the C4 and C5 positions are the primary sites of reactivity. This vicinal diamine arrangement is a classical precursor for the synthesis of fused five- and six-membered rings.
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Formation of Imidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of a fused imidazole ring, yielding purine analogues. This is a cornerstone reaction in the synthesis of many biologically active purines.
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Formation of Pyrazines: Condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) will form a fused pyrazine ring, leading to pteridine derivatives. Pteridines are another class of heterocyclic compounds with significant biological roles.
Caption: Key cyclization reactions of the diamine moiety.
Role in Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Derivatives of diaminopyrimidines have been explored as:
-
Anticancer Agents: Many kinase inhibitors feature a pyrimidine core that mimics the adenine portion of ATP, enabling them to bind to the kinase active site. The functional groups on 2-Methoxypyrimidine-4,5-diamine provide vectors for modification to achieve desired potency and selectivity.
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Antiviral and Antibacterial Agents: The ability to synthesize purine analogues makes this compound an attractive starting point for developing nucleoside and non-nucleoside inhibitors of viral or bacterial enzymes.
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Central Nervous System (CNS) Agents: Various substituted pyrimidines have shown activity against CNS targets.
Safety and Handling
While a specific, detailed safety data sheet for 2-Methoxypyrimidine-4,5-diamine is not universally available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Methoxypyrimidine-4,5-diamine is a chemical building block with considerable, albeit largely untapped, potential. Its structural features, particularly the vicinal diamines, make it an ideal precursor for the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. While detailed experimental data on this specific compound remains sparse, its synthesis and reactivity can be confidently predicted based on established principles of pyrimidine chemistry. This guide provides a foundational understanding for researchers looking to leverage this promising molecule in their synthetic endeavors.
References
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